Inhibition Potency vs. D-Mannose on Blowfly α-Glucosidase
In a direct comparative study using the blowfly (Phormia regina) α-glucosidase PII-D, mannosylamine exhibited a Ki value of approximately 10⁻² M (10 mM), whereas the parent monosaccharide, D-mannose, showed a Ki of more than 1.7 M [1]. This represents an affinity enhancement of greater than 170-fold, directly attributable to the presence of the 1-amino group, which is proposed to interact with the catalytic site of the enzyme [1].
| Evidence Dimension | Inhibitory constant (Ki) for α-glucosidase PII-D |
|---|---|
| Target Compound Data | Ki ≈ 10⁻² M (10 mM) |
| Comparator Or Baseline | D-Mannose, Ki > 1.7 M |
| Quantified Difference | >170-fold lower Ki for mannosylamine |
| Conditions | Blowfly (Phormia regina) labellar homogenate, PII-D type α-glucosidase |
Why This Matters
This data proves that mannosylamine is a functional inhibitor where the parent sugar is essentially inert, justifying its selection over mannose for any experiment requiring α-mannosidase modulation.
- [1] Shimada, I.; Morita, H. Discrepancy between the affinities of certain inhibitors for the membrane-bound α-glucosidases and those for the sugar receptor of flies. CiNii Research. View Source
